(2S)-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid
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Overview
Description
The compound ({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is a complex organic molecule that belongs to the class of chromen derivatives It is characterized by the presence of a chromen ring system, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl with acetic acid under acidic conditions to form the intermediate (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid . This intermediate is then reacted with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: undergoes various chemical reactions, including:
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with reagents like amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or alcohols in the presence of a base like .
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amides or esters.
Scientific Research Applications
({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID:
Mechanism of Action
The mechanism of action of ({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets. The chromen ring system can intercalate with DNA, inhibiting the replication process . Additionally, the compound can bind to enzymes, blocking their active sites and preventing substrate binding . These interactions disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY(PHENYL)ACETIC ACID
- (8-METHYL-2-OXO-4-ETHYL-2H-CHROMEN-7-YL)OXY(PHENYL)ACETIC ACID
Uniqueness
({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: is unique due to its specific substitution pattern on the chromen ring, which imparts distinct biological activities. The presence of both acetic acid and phenylacetic acid moieties enhances its ability to interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H23NO6 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C23H23NO6/c1-3-7-16-12-20(26)30-22-14(2)18(11-10-17(16)22)29-13-19(25)24-21(23(27)28)15-8-5-4-6-9-15/h4-6,8-12,21H,3,7,13H2,1-2H3,(H,24,25)(H,27,28)/t21-/m0/s1 |
InChI Key |
PBKLZGWBZVBQNV-NRFANRHFSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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